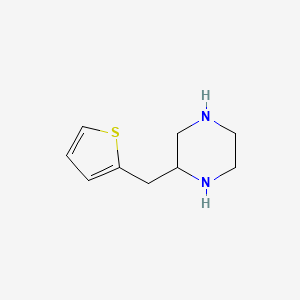

2-(Thiophen-2-ylmethyl)piperazine

Description

2-(Thiophen-2-ylmethyl)piperazine (C₉H₁₄N₂S) is a heterocyclic compound featuring a piperazine ring substituted with a thiophen-2-ylmethyl group. Its molecular weight is 182.285 g/mol, and it exists as a solid powder with solubility in polar organic solvents like methanol and dimethyl sulfoxide . The compound is a key intermediate in medicinal chemistry, employed in synthesizing bioactive molecules such as antiviral agents, anticancer drugs, and antidepressants . The thiophene moiety contributes electron-rich sulfur atoms, which influence electronic properties and molecular interactions, while the piperazine ring provides structural flexibility for binding to biological targets .

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)piperazine |

InChI |

InChI=1S/C9H14N2S/c1-2-9(12-5-1)6-8-7-10-3-4-11-8/h1-2,5,8,10-11H,3-4,6-7H2 |

InChI Key |

XDWWJVNQTBXJJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with 2-(Halomethyl)thiophene

The most straightforward method involves the reaction of piperazine with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene via an SN2 mechanism. This approach is scalable and efficient under basic conditions.

Procedure

- Reagents : Piperazine (2 equiv), 2-(chloromethyl)thiophene (1 equiv), K₂CO₃ (2 equiv).

- Solvent : Anhydrous DMF or acetonitrile.

- Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen.

- Workup : Filtration, solvent evaporation, and purification via column chromatography (CH₂Cl₂/MeOH 9:1).

- Yield : 60–75%.

Mechanistic Insight

The base deprotonates piperazine, enhancing nucleophilicity for substitution at the benzylic halide (Figure 1). Steric hindrance from the thiophene ring necessitates prolonged reaction times.

Reductive Amination of Thiophene-2-carbaldehyde

Mono-Protection Strategy

To avoid bis-alkylation, piperazine is mono-protected (e.g., Boc or Cbz) before reductive amination with thiophene-2-carbaldehyde.

Procedure

- Step 1 : Protection of piperazine with Boc₂O (1 equiv) in THF to yield 1-Boc-piperazine.

- Step 2 : Reductive amination of 1-Boc-piperazine (1 equiv) with thiophene-2-carbaldehyde (1.2 equiv) using NaBH₃CN (1.5 equiv) in MeOH at 25°C for 6 hours.

- Step 3 : Deprotection with TFA/CH₂Cl₂ (1:1) to yield the target compound.

- Yield : 50–65% overall.

Key Considerations

- Selectivity : NaBH₃CN minimizes over-reduction of the imine intermediate.

- Scalability : Boc protection simplifies purification but adds synthetic steps.

Acylation-Reduction Approach

Amide Formation and Reduction

This two-step method involves acylation of piperazine followed by reduction of the amide to the amine.

Procedure

- Step 1 : React piperazine (1 equiv) with thiophene-2-acetyl chloride (1.1 equiv) in CH₂Cl₂ with Et₃N (2 equiv) to form 2-(thiophen-2-ylacetyl)piperazine.

- Step 2 : Reduce the amide using LiAlH₄ (3 equiv) in THF under reflux for 4 hours.

- Yield : 70–80%.

Advantages

- High purity due to crystalline amide intermediates.

- Tolerates electron-withdrawing substituents on thiophene.

Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-(bromomethyl)thiophene and piperazine enables C–N bond formation under mild conditions.

Procedure

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base : Cs₂CO₃ (2 equiv).

- Solvent : Toluene at 110°C for 12 hours.

- Yield : 55–65%.

Limitations

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | K₂CO₃, DMF, 80°C | 60–75 | Simple, one-pot | Requires excess piperazine |

| Reductive Amination | NaBH₃CN, MeOH, 25°C | 50–65 | Selective for mono-alkylation | Multi-step, Boc protection required |

| Acylation-Reduction | LiAlH₄, THF, reflux | 70–80 | High purity, scalable | Hazardous reductant |

| Buchwald-Hartwig | Pd(OAc)₂, toluene, 110°C | 55–65 | Mild conditions | Costly catalysts |

Industrial-Scale Considerations

For kilogram-scale production, Method 1 (Nucleophilic Alkylation) is preferred due to operational simplicity and lower cost. Process optimization includes:

- Solvent Recycling : DMF recovery via distillation.

- Catalyst-Free : Avoids metal contamination.

- Purity Control : Crystallization from ethanol/water mixtures.

Emerging Techniques

Enzymatic Reductive Amination

Imine reductases (IREDs) catalyze asymmetric reductive amination of thiophene-2-carbaldehyde with piperazine, though yields remain modest (30–40%).

Flow Chemistry

Continuous-flow systems reduce reaction times for Method 1 to 2–4 hours with 10% higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the piperazine ring or the thiophene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins, while the thiophene group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyridin-2-ylmethyl)piperazine

- Structural Feature : Pyridine ring replaces thiophene.

- Electronic Properties : The pyridine nitrogen is electron-withdrawing, creating a "push–pull" electronic system when coupled with electron-deficient groups (e.g., naphthalimide). This enhances photo-induced electron transfer (PET) in fluorescence probes .

- Application : Used in Hg(II) detection; Hg(II) binding induces downfield shifts in pyridine and methylene proton NMR signals .

- Key Difference : Compared to 2-(thiophen-2-ylmethyl)piperazine, the pyridine substituent increases electron deficiency, altering PET efficiency and metal-binding specificity .

Bridged Piperazine Derivatives

- Structural Feature : Piperazine replaced with rigid bridged systems (e.g., 3,8-diaza[3.2.1]bicyclooctane).

- Electronic Properties : Increased rigidity reduces conformational flexibility, enhancing selectivity for dopamine transporters (DAT) over serotonin transporters (SERT) .

- Application : Dopamine reuptake inhibitors (e.g., compound 7 in : DAT IC₅₀ = 8.0 nM, 88-fold selectivity over SERT).

- Key Difference: Bridged systems improve binding specificity but reduce synthetic accessibility compared to non-bridged this compound .

(R)-3-(2-Methoxyphenyl)-1-(thiophen-2-ylmethyl)piperazine-2,5-dione (HLY838)

- Structural Feature : Diketopiperazine derivative with methoxyphenyl and thiophen-2-ylmethyl groups.

- Electronic Properties : The diketopiperazine ring introduces hydrogen-bonding capacity, while the thiophene enhances lipophilicity.

- Application: Inhibits O-GlcNAc transferase, sensitizing hepatocellular carcinoma cells .

- Key Difference : The diketopiperazine scaffold confers distinct conformational constraints and bioactivity compared to the parent piperazine .

Piperazine-Containing Fluoroquinolones

- Structural Feature: Piperazine moiety linked to a quinolone core.

- Electronic Properties: The piperazine nitrogen acts as an oxidation site in environmental degradation. Manganese oxide (MnO₂) induces dealkylation and hydroxylation at the piperazine ring .

- Application : Antibacterial agents (e.g., ciprofloxacin).

Comparative Data Table

Key Findings and Implications

Electronic Effects : Thiophene’s electron-rich sulfur atom enhances lipophilicity and may stabilize radical intermediates in oxidation reactions compared to pyridine’s electron-withdrawing nitrogen .

Structural Flexibility: Non-bridged this compound retains conformational adaptability, enabling diverse binding modes in SARS-CoV-2 inhibitors (e.g., GD-9’s twisted boat conformation vs. GC-14’s chair) .

Biological Activity : Substituents on the piperazine ring (e.g., thiophene, pyridine) dictate target specificity—thiophene derivatives excel in anticancer and antiviral contexts, while pyridine analogs dominate sensor applications .

Environmental Stability : Piperazine derivatives with thiophene may exhibit distinct environmental degradation profiles due to sulfur’s influence on oxidation pathways .

Q & A

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Modifying the thiophene or piperazine moieties alters receptor affinity. For example, 4-methoxyphenyl substitutions enhance 5-HT₇ receptor agonism .

- Molecular Docking : Predicts binding modes with target proteins (e.g., dopamine transporters) by analyzing steric and electronic complementarity .

- Metabolic Stability : Replacing piperazine with piperidine reduces CYP450-mediated degradation but may lower receptor affinity, requiring balanced design .

How do reaction conditions affect yield in multi-step syntheses of thiophene-piperazine hybrids?

Q. Advanced Research Focus

- Solvent Polarity : Propan-2-ol (low polarity) favors cyclization over hydrolysis in triazole formation .

- Catalyst Screening : Acidic conditions (e.g., acetic acid) accelerate Schiff base formation in hydrazide-aldehyde condensations .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .

What computational tools are recommended for predicting the reactivity of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .

- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.